molecular formula C9H10FNO2S B12985191 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride

Cat. No.: B12985191
M. Wt: 215.25 g/mol
InChI Key: LNELHECQVARJTJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonyl fluoride group attached to the 7th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within an oligonucleotide grafted to a polymer support . This reaction is carried out under controlled conditions, including the removal of protective groups and cleavage of the oligonucleotide from the polymer support by treatment with a mixture of concentrated aqueous solutions of ammonia and methylamine at 55°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis techniques and advanced purification methods is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted tetrahydroisoquinoline compounds. These products have diverse applications in medicinal chemistry and other fields.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-sulfonyl fluoride

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2

InChI Key

LNELHECQVARJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)S(=O)(=O)F

Origin of Product

United States

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